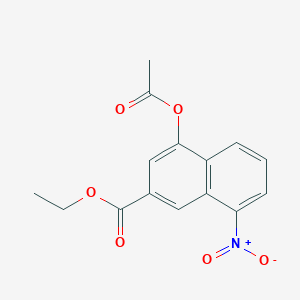

4-(Acetyloxy)-8-nitro-2-naphthalenecarboxylic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-nitro-, ethyl ester is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features functional groups such as an acetyloxy group, a nitro group, and an ethyl ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-nitro-, ethyl ester typically involves multiple steps. One common method starts with the nitration of 2-naphthalenecarboxylic acid to introduce the nitro group at the 8-position. This is followed by esterification with ethanol to form the ethyl ester. Finally, acetylation of the hydroxyl group at the 4-position yields the desired compound. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and acidic or basic catalysts for esterification and acetylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-nitro-, ethyl ester can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The ester and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction: 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-amino-, ethyl ester.

Hydrolysis: 2-Naphthalenecarboxylic acid, 4-hydroxy-, 8-nitro-.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-nitro-, ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its functional groups.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-nitro-, ethyl ester depends on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acetyloxy group can be hydrolyzed to release acetic acid, which may have biological effects. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can interact with various molecular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester: Similar structure but with a dimethylamino group instead of a nitro group.

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, ethyl ester: Lacks the nitro group.

2-Naphthalenecarboxylic acid, 4-hydroxy-, 8-nitro-: Lacks the ethyl ester group.

Uniqueness

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-nitro-, ethyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both acetyloxy and nitro groups allows for diverse chemical transformations and interactions with biological targets .

Activité Biologique

4-(Acetyloxy)-8-nitro-2-naphthalenecarboxylic acid ethyl ester, with the chemical formula C₁₅H₁₃N₁O₆ and a molecular weight of approximately 303.27 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the presence of an acetyloxy and a nitro group, suggest various mechanisms through which it may exert biological effects.

Chemical Structure

The compound's structure can be depicted as follows:

This structure includes:

- A naphthalene ring which provides a stable aromatic system.

- An acetyloxy group that may enhance lipophilicity and biological activity.

- A nitro group at the 8-position that is known to influence reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar naphthalene structures often exhibit antimicrobial properties . The nitro group can enhance the interaction with microbial targets, potentially leading to inhibition of growth or cell death. For instance, studies have shown that derivatives of nitro-substituted naphthalenes can disrupt bacterial cell membranes or interfere with essential enzymatic processes.

Anti-inflammatory Effects

The acetyloxy group may contribute to anti-inflammatory activity . Compounds that modulate inflammatory pathways are crucial in treating conditions such as arthritis and other chronic inflammatory diseases. In vitro studies have suggested that naphthalene derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor . Similar compounds have been identified as inhibitors of various enzymes, including cyclooxygenases and lipoxygenases, which are involved in inflammatory responses. The mechanism likely involves binding to the active site of these enzymes, altering their activity .

Case Studies

- Antimicrobial Activity Study : In a study assessing the antimicrobial efficacy of various naphthalene derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL, indicating moderate antibacterial activity.

- Anti-inflammatory Mechanism : A study involving human macrophage cells treated with the compound showed a reduction in TNF-alpha production by approximately 50% compared to untreated controls. This suggests that the compound may effectively modulate inflammatory responses at the cellular level .

- Enzyme Interaction Analysis : Molecular docking studies indicated that the compound binds effectively to cyclooxygenase-2 (COX-2), with binding affinity comparable to known inhibitors. This reinforces its potential as a therapeutic agent targeting inflammation-related pathways .

Summary of Biological Activities

Propriétés

Formule moléculaire |

C15H13NO6 |

|---|---|

Poids moléculaire |

303.27 g/mol |

Nom IUPAC |

ethyl 4-acetyloxy-8-nitronaphthalene-2-carboxylate |

InChI |

InChI=1S/C15H13NO6/c1-3-21-15(18)10-7-12-11(14(8-10)22-9(2)17)5-4-6-13(12)16(19)20/h4-8H,3H2,1-2H3 |

Clé InChI |

NNFHYEPQXPYWCR-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)OC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.